molecular formula C17H12BrClO3 B3700529 7-[(3-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE

7-[(3-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B3700529
M. Wt: 379.6 g/mol
InChI Key: POBUSDMJMVERAN-UHFFFAOYSA-N
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Description

7-[(3-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a chloromethyl group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenol, 6-chloro-4-methylcoumarin, and suitable reagents for the methoxylation reaction.

    Methoxylation: The 3-bromophenol is reacted with a methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate to form 3-bromophenyl methoxy ether.

    Coupling Reaction: The 3-bromophenyl methoxy ether is then coupled with 6-chloro-4-methylcoumarin using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or DMF) under an inert atmosphere.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost-effectiveness and efficiency. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(3-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl and chloromethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound shares the bromophenyl and chloromethyl groups but has a different core structure.

    4-Methyl-7-(3-bromophenyl)methoxy-6-chlorocoumarin: Similar in structure but with variations in the substitution pattern.

Uniqueness

7-[(3-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and the chromen-2-one core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-[(3-bromophenyl)methoxy]-6-chloro-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClO3/c1-10-5-17(20)22-15-8-16(14(19)7-13(10)15)21-9-11-3-2-4-12(18)6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBUSDMJMVERAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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